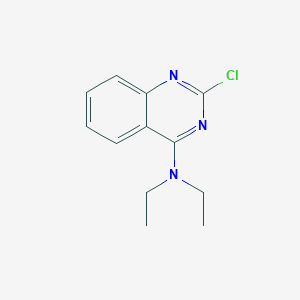

2-Chloro-N,N-diethylquinazolin-4-amine

Übersicht

Beschreibung

2-Chloro-N,N-diethylquinazolin-4-amine is a chemical compound with the molecular formula C12H14ClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

Starting Materials: 2-chloroquinazoline and diethylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, at a temperature range of 50-80°C.

Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N,N-diethylquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with thiourea can yield thiourea derivatives, while oxidation can produce quinazoline N-oxides.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N,N-diethylquinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds, including dyes and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroquinazoline: The parent compound, which lacks the diethylamine group.

N,N-Diethylquinazolin-4-amine: Similar structure but without the chlorine atom.

2-Chloro-N,N-dimethylquinazolin-4-amine: Similar structure with dimethylamine instead of diethylamine.

Uniqueness

2-Chloro-N,N-diethylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the diethylamine group. This combination imparts specific chemical properties and reactivity, making it distinct from its analogs. The diethylamine group enhances its solubility and potential biological activity, while the chlorine atom provides a site for further chemical modifications.

Biologische Aktivität

2-Chloro-N,N-diethylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological activities, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2-chloroquinazoline with diethylamine. This process yields a compound characterized by enhanced lipophilicity and potential bioavailability due to the diethyl substitution at the nitrogen atom. The molecular formula is , with a molecular weight of approximately 235.71 g/mol.

The mechanism of action for this compound includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thereby preventing substrate binding and catalytic activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways that are critical in disease processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity : The compound exhibits significant antibacterial properties against both gram-positive bacteria and mycobacterial strains. Its efficacy has been compared favorably to clinically used antibiotics .

Microorganism Activity Staphylococcus aureus Inhibitory Mycobacterium tuberculosis Moderate efficacy Methicillin-resistant S. aureus Comparable to ampicillin - Cytotoxicity : Evaluations on cancer cell lines indicate that this compound possesses cytotoxic effects, making it a candidate for further development as an anticancer agent. Studies show that it induces apoptosis in certain cancer cell types.

- Potential in Cancer Therapy : The compound is being investigated for its role in targeted therapy for bladder cancer, where it may enhance immune response and induce apoptosis in malignant cells.

Case Studies and Research Findings

Several research studies have focused on the biological activity of quinazoline derivatives, including this compound:

- A study evaluated the compound's effectiveness against various bacterial strains, demonstrating submicromolar activity against resistant strains of S. aureus and E. faecalis. These findings suggest that structural modifications can enhance antimicrobial potency .

- Another investigation into the cytotoxic profiles revealed that while the compound showed promising effects on cancer cell lines, it exhibited minimal toxicity towards primary mammalian cells, indicating a favorable therapeutic index .

Eigenschaften

IUPAC Name |

2-chloro-N,N-diethylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-3-16(4-2)11-9-7-5-6-8-10(9)14-12(13)15-11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUOAVNWQPLAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.